Thermal Stability: 3,7- vs. 2,8-Disubstituted Derivatives
Derivatives built from the 3,7‑dibromo isomer (structurally analogous to 1,3‑dibromodibenzothiophene) exhibit superior thermal stability and conjugation relative to the 2,8‑disubstituted analogs. A direct head‑to‑head comparison shows that a series of 3,7‑disubstituted dibenzothiophene‑S,S‑dioxide derivatives have glass transition temperatures (Tg) spanning 112–207 °C and thermal decomposition temperatures (Td) spanning 299–505 °C, with the authors explicitly noting 'better conjugation' than the 2,8‑disubstituted counterparts [1].
| Evidence Dimension | Thermal stability range of derivatives |
|---|---|
| Target Compound Data | Tg: 112–207 °C; Td: 299–505 °C (for 3,7‑disubstituted dibenzothiophene‑S,S‑dioxide derivatives) |
| Comparator Or Baseline | 2,8‑Disubstituted dibenzothiophene‑S,S‑dioxide derivatives |
| Quantified Difference | Superior conjugation qualitatively reported; quantitative Tg/Td ranges provided only for 3,7‑series |
| Conditions | Thermal analysis of small‑molecule electroluminescent materials |
Why This Matters
Higher thermal stability directly correlates with prolonged operational lifetime and improved morphological stability in OLED devices under electrical stress.
- [1] Hong, S.-H. Master's Thesis, National Taiwan Normal University, 2010. 'Electroluminescent Materials Constructed from 3,7-Dibenzothiophene-S,S-dioxide.' View Source
